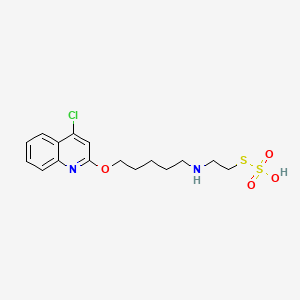![molecular formula C8H5BrN4 B13822664 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom at the 6th position and a nitrile group at the 2nd position of the acetonitrile moiety adds to its chemical versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into the fused bromopyridine moiety through various reactions, including Buchwald–Hartwig and Suzuki cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the ring system.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form additional ring structures.
Common Reagents and Conditions:
Buchwald–Hartwig Coupling: Utilizes palladium catalysts and phosphine ligands.
Suzuki Coupling: Involves boronic acids and palladium catalysts.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating migraines, cancer, and viral infections.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Purines: Structurally related to imidazopyridines, purines are important biological molecules with diverse functions.
Uniqueness: 1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo is unique due to the presence of the bromine atom and nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .
Propriétés
Formule moléculaire |
C8H5BrN4 |
|---|---|
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H5BrN4/c9-5-3-6-8(11-4-5)13-7(12-6)1-2-10/h3-4H,1H2,(H,11,12,13) |
Clé InChI |
NVSICLFUTLUXLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC(=N2)CC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)

![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)

![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)

![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)



![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
